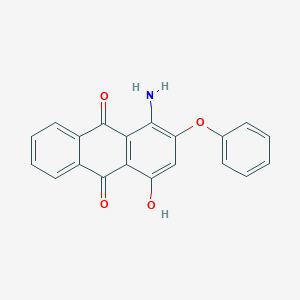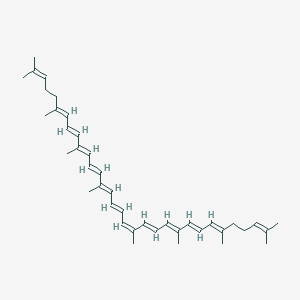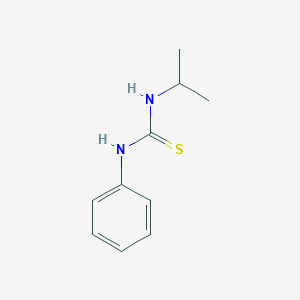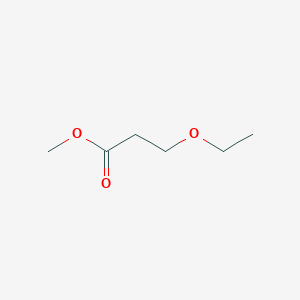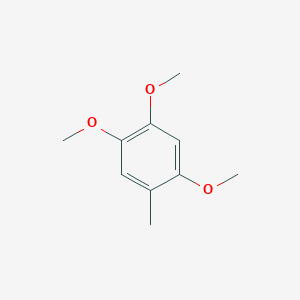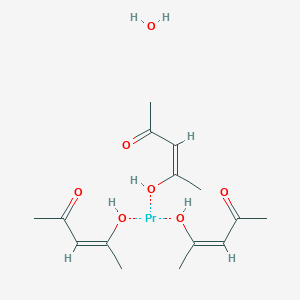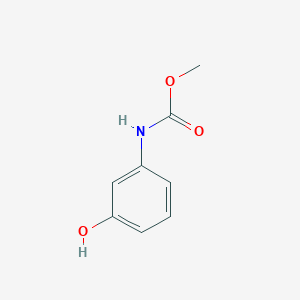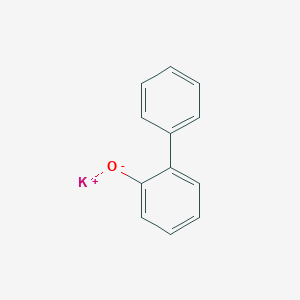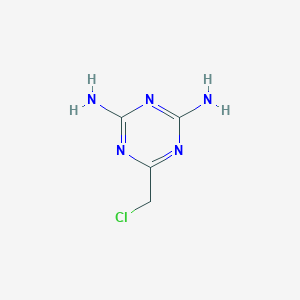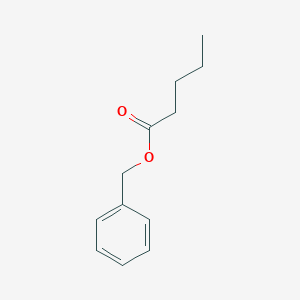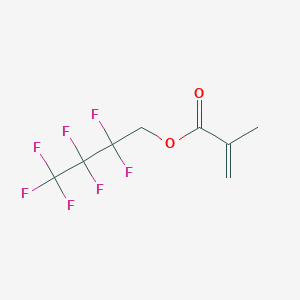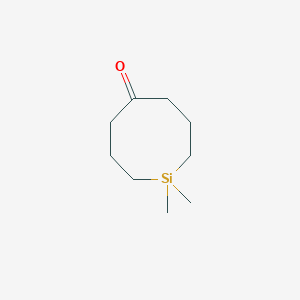
Silacyclooctan-5-one, 1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclooctan-5-one, 1,1-dimethyl- is a cyclic organosilicon compound with the chemical formula C9H16OSi. It is also known as 1,1-dimethylsilacyclooctan-5-one and is commonly referred to as DMSO-silicon analog. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of silacyclooctan-5-one, 1,1-dimethyl- is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Silacyclooctan-5-one, 1,1-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using silacyclooctan-5-one, 1,1-dimethyl- in lab experiments is its ability to act as a Lewis acid, which can facilitate various chemical reactions. However, its use is limited by its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of silacyclooctan-5-one, 1,1-dimethyl-. One area of interest is its potential use in the development of new catalysts for organic reactions. Another area of interest is its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
In conclusion, silacyclooctan-5-one, 1,1-dimethyl- is a compound with unique properties and potential applications in various fields. While its exact mechanism of action and biochemical and physiological effects are not fully understood, its use as a reagent and solvent in organic reactions has been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of silacyclooctan-5-one, 1,1-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 1,1-dimethyl-1-silacyclopentane with carbon monoxide and a transition metal catalyst. Another method involves the reaction of 1,1-dimethyl-1-silacyclopentane with an aldehyde in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Silacyclooctan-5-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a solvent in organic reactions.
Propiedades
Número CAS |
10325-31-2 |
|---|---|
Nombre del producto |
Silacyclooctan-5-one, 1,1-dimethyl- |
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1,1-dimethylsilocan-5-one |
InChI |
InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3 |
Clave InChI |
IQRKKWHCGORCLF-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CCC1)C |
SMILES canónico |
C[Si]1(CCCC(=O)CCC1)C |
Sinónimos |
1,1-Dimethylsilacyclooctan-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



